molecular formula C19H20N4O4 B11118971 Propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide) CAS No. 73692-65-6

Propanedioic acid, bis(((4-methoxyphenyl)methylene)hydrazide)

Cat. No.: B11118971
CAS No.: 73692-65-6
M. Wt: 368.4 g/mol
InChI Key: PSLFJXMSWPLIPH-ZIOPAAQOSA-N
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Description

N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is a chemical compound known for its unique structure and properties It is a type of Schiff base hydrazone, which is characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation reaction between 4-methoxybenzaldehyde and propanedihydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’1,N’3-BIS[(E)-(4-METHOXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form stable metal complexes and generate ROS makes it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

73692-65-6

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C19H20N4O4/c1-26-16-7-3-14(4-8-16)12-20-22-18(24)11-19(25)23-21-13-15-5-9-17(27-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,22,24)(H,23,25)/b20-12+,21-13+

InChI Key

PSLFJXMSWPLIPH-ZIOPAAQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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